molecular formula C36H33Cl2N5O2S B13774938 4,4'-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate CAS No. 66725-10-8

4,4'-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate

Cat. No.: B13774938
CAS No.: 66725-10-8
M. Wt: 670.6 g/mol
InChI Key: LHWJQJMEIKPJFS-UHFFFAOYSA-N
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Description

4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate is a complex organic compound known for its significant antitumor properties. This compound is part of the acridine derivative family and has been extensively studied for its potential in cancer treatment, particularly in leukemia and lymphoma .

Preparation Methods

The synthesis of 4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate involves multiple steps. The primary synthetic route includes the reaction of acridine derivatives with butanesulfonanilide under controlled conditions. The reaction typically requires a catalyst and is conducted in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The final product is then purified through recrystallization . Industrial production methods often involve large-scale synthesis in batch reactors, followed by purification using chromatography techniques .

Chemical Reactions Analysis

4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate undergoes various chemical reactions, including:

Scientific Research Applications

4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate involves intercalation into DNA, disrupting the replication process. This intercalation inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate is unique due to its dual acridine moieties, which enhance its DNA intercalation properties. Similar compounds include:

This compound’s unique structure and potent antitumor activity make it a valuable asset in cancer research and treatment.

Properties

CAS No.

66725-10-8

Molecular Formula

C36H33Cl2N5O2S

Molecular Weight

670.6 g/mol

IUPAC Name

acridin-9-yl-[4-[4-(acridin-9-ylazaniumyl)butylsulfonylamino]phenyl]azanium;dichloride

InChI

InChI=1S/C36H31N5O2S.2ClH/c42-44(43,24-10-9-23-37-35-27-11-1-5-15-31(27)39-32-16-6-2-12-28(32)35)41-26-21-19-25(20-22-26)38-36-29-13-3-7-17-33(29)40-34-18-8-4-14-30(34)36;;/h1-8,11-22,41H,9-10,23-24H2,(H,37,39)(H,38,40);2*1H

InChI Key

LHWJQJMEIKPJFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]CCCCS(=O)(=O)NC4=CC=C(C=C4)[NH2+]C5=C6C=CC=CC6=NC7=CC=CC=C75.[Cl-].[Cl-]

Origin of Product

United States

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